7-Chloro-1-[4-(propan-2-yl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-1-[4-(propan-2-yl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. This scaffold is characterized by a fused chromenopyrrole core with ketone functionalities at positions 3 and 7. The compound features a 7-chloro substituent on the chromene ring, a 4-isopropylphenyl group at position 1, and a tetrahydrofuran-2-ylmethyl moiety at position 8.
The synthesis of such derivatives is enabled by multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. This method allows for the generation of diverse libraries (e.g., 223 examples reported) with broad substituent compatibility, facilitating structure-activity relationship (SAR) studies .
Properties
Molecular Formula |
C25H24ClNO4 |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
7-chloro-2-(oxolan-2-ylmethyl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H24ClNO4/c1-14(2)15-5-7-16(8-6-15)22-21-23(28)19-12-17(26)9-10-20(19)31-24(21)25(29)27(22)13-18-4-3-11-30-18/h5-10,12,14,18,22H,3-4,11,13H2,1-2H3 |
InChI Key |
YRHGQWHOGNYDPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=C(C3=O)C=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-2-[(OXOLAN-2-YL)METHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, oxolane derivatives, and chlorinated reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-2-[(OXOLAN-2-YL)METHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
7-CHLORO-2-[(OXOLAN-2-YL)METHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-CHLORO-2-[(OXOLAN-2-YL)METHYL]-1-[4-(PROPAN-2-YL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Melting Points: Hydroxyphenyl-substituted derivatives exhibit higher melting points (>295°C) due to hydrogen bonding, whereas furan-containing analogs show lower ranges (276–279°C). The tetrahydrofuran group in the target compound may reduce melting points relative to phenolic analogs.
- Yields : Typical yields for this class range from 62% to 72%, suggesting moderate synthetic efficiency across substituent types .
- Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (474.93 g/mol) and isopropyl group may enhance membrane permeability compared to smaller analogs.
Spectroscopic Profiles
- IR Spectroscopy: All analogs show strong carbonyl stretching vibrations (~1647–1701 cm⁻¹) for the 3,9-dione moieties. Hydroxyl groups in phenolic derivatives exhibit broad O–H stretches (~3330–3386 cm⁻¹) .
- NMR Trends :
- 1H NMR : The tetrahydrofuran-2-ylmethyl group in the target compound would display distinct proton signals at δ 3.78–4.92 (methylene and methine protons), differing from furan- or pyridine-based analogs .
- 13C NMR : The tetrahydrofuran oxygen generates deshielded carbons (~59–70 ppm), contrasting with aromatic carbons in phenyl or pyridinyl derivatives .
Biological Activity
7-Chloro-1-[4-(propan-2-yl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound exhibits potential pharmacological properties due to its unique structural features, including a chloro substituent and various functional groups. The biological activity of this compound has been a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into key components that influence its biological activity:
- Chloro Substituent : Enhances reactivity and may influence interaction with biological targets.
- Tetrahydrofuran Moiety : Contributes to the compound's solubility and potential interactions with cellular components.
- Propan-2-ylphenyl Group : May enhance lipophilicity, aiding in the absorption and distribution within biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromeno-pyrrole derivatives. For instance, compounds structurally related to 7-Chloro-1-[4-(propan-2-yl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HuT78 (leukemia) | 5.0 | Induces apoptosis |
| Compound B | THP1 (leukemia) | 3.2 | Cell cycle arrest |
| Compound C | Raji (lymphoma) | 3.8 | Disruption of mitochondrial membrane potential |
The mechanism of action often involves induction of apoptosis and disruption of cell cycle progression, particularly leading to accumulation in the subG0/G1 phase indicative of DNA fragmentation.
Anti-inflammatory Effects
Similar compounds have also been investigated for their anti-inflammatory properties. The presence of a pyrrole ring is associated with the inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses.
Synthesis and Optimization
The synthesis of 7-Chloro-1-[4-(propan-2-yl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps that require optimization to enhance yield and purity. The synthesis process often includes:
- Formation of the Chromeno-Pyrrole Core : Utilizing cyclization reactions to construct the core structure.
- Functional Group Modifications : Introducing chloro and tetrahydrofuran groups through substitution reactions.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its therapeutic development. Molecular docking studies can provide insights into binding affinities with proteins such as tyrosine-protein kinase c-Src, an important target in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
